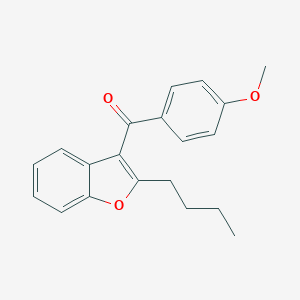

(2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone

Descripción general

Descripción

(2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone, also known as this compound, is a useful research compound. Its molecular formula is C20H20O3 and its molecular weight is 308.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2-Butylbenzofuran-3-yl)(4-methoxyphenyl) ketone, with the molecular formula CHO and CAS number 83790-87-8, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety substituted with a butyl group at the 2-position and a methoxyphenyl group at the ketone functional group. The unique structural characteristics of this compound contribute to its biological activity, particularly in pharmacological applications.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| CAS Number | 83790-87-8 |

| Functional Groups | Benzofuran, Ketone |

Antioxidant Properties

Research indicates that (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted the compound's ability to scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against several bacterial strains, particularly those responsible for acne and other skin infections. The Minimum Inhibitory Concentration (MIC) values indicated that it could inhibit the growth of Cutibacterium acnes and Staphylococcus aureus, making it a candidate for dermatological applications .

Interaction Studies

Initial findings from interaction studies suggest that (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone may bind to specific enzymes or receptors involved in inflammation and oxidative stress pathways. This interaction could influence various biochemical pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Synthesis

Several synthetic routes have been developed for producing (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone, focusing on optimizing yields and purity. Common methods include:

- Sonogashira Coupling : This method involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst.

- Reduction Reactions : Various reducing agents can be employed to synthesize the compound from precursors effectively.

Study 1: Antioxidant and Antimicrobial Evaluation

A comprehensive study evaluated the antioxidant and antimicrobial activities of (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone alongside various plant extracts. The results showed that the compound exhibited stronger antioxidant properties compared to many traditional extracts, with IC50 values indicating high efficacy against microbial strains .

Study 2: Interaction with Biological Targets

Another significant study focused on the binding affinity of this compound to specific biological targets related to inflammation. It was found that the compound could modulate enzyme activity associated with inflammatory responses, suggesting its potential use in developing anti-inflammatory drugs .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown promise in various pharmaceutical applications:

- Anti-inflammatory Activity: Initial studies suggest that (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone may interact with specific enzymes or receptors involved in inflammation and oxidative stress pathways. These interactions could lead to potential therapeutic applications in treating inflammatory diseases.

- Cardiac Arrhythmias Treatment: Related compounds, such as Dronedarone, which is derived from benzofuran structures, are utilized in managing cardiac arrhythmias. Dronedarone's mechanism involves blocking potassium channels and modulating adrenergic activity, suggesting that (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone could have similar therapeutic properties .

Materials Science Applications

The structural characteristics of (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone make it suitable for various applications in materials science:

- Organic Electronics: The compound's fluorescence properties can be harnessed in organic light-emitting diodes (OLEDs) and other electronic devices.

- Polymer Formation: As a ketone, it can participate in polymerization reactions, contributing to the development of new materials with specific electronic or optical properties .

Case Studies and Research Findings

Research continues to explore the full potential of (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone:

- In Vitro Studies: Preliminary studies have indicated its effectiveness against certain inflammatory markers, warranting further investigation into its mechanism of action.

- Material Characterization: Ongoing research is assessing its properties for use in advanced material applications, particularly in electronics where efficiency and stability are crucial .

Propiedades

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c1-3-4-8-18-19(16-7-5-6-9-17(16)23-18)20(21)14-10-12-15(22-2)13-11-14/h5-7,9-13H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECBGDFBAKHQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232647 | |

| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83790-87-8 | |

| Record name | (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83790-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083790878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.